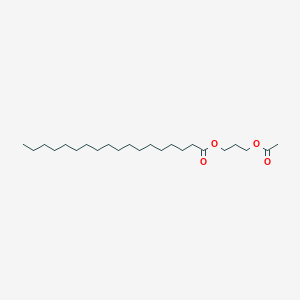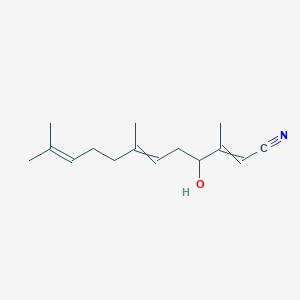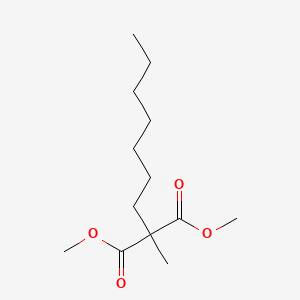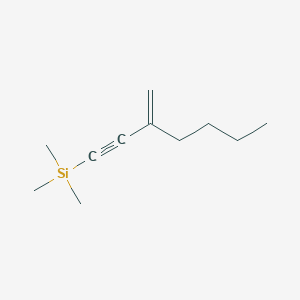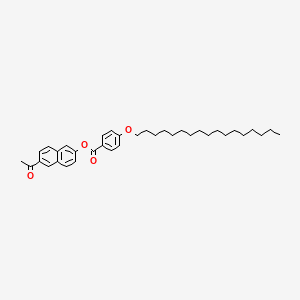
(6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate is a chemical compound with the molecular formula C36H48O4 and a molecular weight of 544.76 g/mol . This compound is known for its unique structure, which combines a naphthalene ring with an acetylnaphthalene moiety and a heptadecoxybenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of (6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate typically involves several steps, including the formation of the naphthalene ring, acetylation, and esterification reactions. The synthetic route may include the following steps:
Formation of the Naphthalene Ring: The naphthalene ring can be synthesized through a series of cyclization reactions.
Acetylation: The naphthalene ring is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Esterification: The final step involves the esterification of the acetylnaphthalene with heptadecoxybenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反応の分析
(6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetylnaphthalene moiety, where halogenated reagents can replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted naphthalene derivatives .
科学的研究の応用
(6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of biological pathways and as a fluorescent probe in imaging studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
(6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate can be compared with other similar compounds, such as:
(6-methoxy-2-naphthyl) propanamide: Known for its antibacterial activity and use as an enzyme inhibitor.
(6-acetylnaphthalen-2-yl) 4-decoxybenzoate: Similar structure but with a shorter alkyl chain, affecting its solubility and reactivity.
(6-acetylnaphthalen-2-yl) 4-octadecoxybenzoate: Similar structure but with a longer alkyl chain, influencing its physical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
CAS番号 |
91117-71-4 |
|---|---|
分子式 |
C36H48O4 |
分子量 |
544.8 g/mol |
IUPAC名 |
(6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate |
InChI |
InChI=1S/C36H48O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-39-34-23-20-30(21-24-34)36(38)40-35-25-22-32-27-31(29(2)37)18-19-33(32)28-35/h18-25,27-28H,3-17,26H2,1-2H3 |
InChIキー |
CNFSOKRXZYARPQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




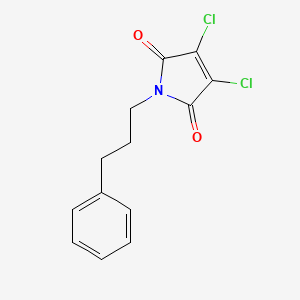
![7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B14346558.png)
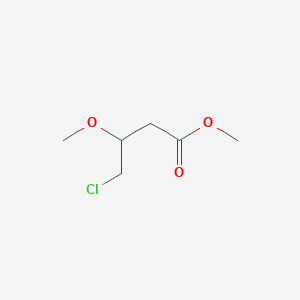
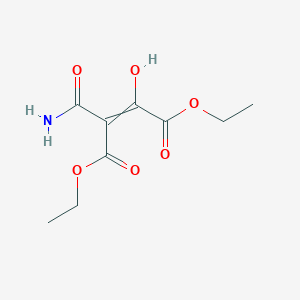

![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)
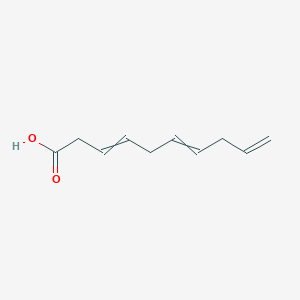
![Hexyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14346610.png)
